1-(2-Chloroethoxy)propane
Overview
Description
Molecular Structure Analysis
The molecular formula of 1-(2-Chloroethoxy)propane is C5H11ClO . The structure of this compound can be viewed using Java or Javascript .Physical and Chemical Properties Analysis
This compound has a molecular weight of 122.59 . It has a melting point of -60 °C, a boiling point of 129-132 °C, and a density of 0.96 . The refractive index is between 1.4157-1.4177 . It is a clear liquid that is colorless to almost colorless . Its water solubility is 6.2 g/L at 20 ºC .Scientific Research Applications
Chemical Reactions and Properties
Reactions with Sodium Alcoholates : The reaction of 1,1,3-tri-(β-chloroethoxy)propane with sodium alcoholates like sodium methylate leads to the substitution of chlorine atoms with methoxy groups, resulting in compounds like 1,1-di-(β-methoxyethoxy)-3-(β-chloroethoxy)propane (Shostakovskii, Sidel'kovskaya, & Minakova, 1964).
Formation of Various Compounds : Reaction with acrolein leads to the synthesis of compounds like Acrolein bis-2-chloroethyl acetal and 1,1,3-tris-2-chloroethoxypropane. These compounds undergo further reactions with sodium alcoholates, forming derivatives like 1,3-bis-2-chloroethoxy-1-(2-methoxyethoxy) propane (Shostakovskii, Minakova, & Sidel'kovskaya, 1964).
Synthesis of Anion Polymerization Initiators : 1-Chloro-3-(2′-ethoxyethoxy)-propane, a derivative, can be used to synthesize 3-(2′-ethoxyethoxy)propyl lithium, an anion polymerization initiator (Chengjie Feng, 2005).
Biotransformation by Methylosinus trichosporium : Biotransformation of chlorinated propanes like 1,2,3-trichloropropane by Methylosinus trichosporium OB3b reveals insights into the environmental persistence and transformation of such compounds (Bosma & Janssen, 1998).
Environmental and Biotechnological Applications
Reductive Dechlorination by Bacteria : Studies on the transformation of chlorinated propanes like 1,2-dichloropropane by anaerobic bacteria shed light on the complete dechlorination process and its environmental significance (Loffler, Champine, Ritalahti, Sprague, & Tiedje, 1997).
Selective Oxidation Studies : The selective oxidation of propane to acetone and 2-propanol using catalysts like Au/TS-1 has implications in the field of catalysis and chemical synthesis (Bravo-Suárez, Bando, Fujitani, & Oyama, 2008).
Groundwater Treatment Via Aerobic Cometabolism : A study demonstrates the efficient treatment of groundwater contaminated by compounds like 1,4-dioxane and chlorinated aliphatics through aerobic cometabolic biodegradation, offering insights into environmental remediation techniques (Chu, Bennett, Dolan, Hyman, Peacock, Bodour, Anderson, Mackay, & Goltz, 2018).
Safety and Hazards
1-(2-Chloroethoxy)propane is classified as a flammable liquid (Category 3) and has acute toxicity (Category 3) for oral and inhalation routes . It causes skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Target of Action
It is known that this compound is used as a reagent in organic synthesis . Therefore, its targets can vary depending on the specific reaction it is involved in.
Mode of Action
The mode of action of 1-(2-Chloroethoxy)propane is also dependent on the specific reaction it is used in. As a reagent, it can participate in various types of reactions to form other organic compounds such as esters, amines, and ether compounds .
Biochemical Pathways
Given its use in organic synthesis, it can be involved in a variety of biochemical pathways depending on the specific compounds it is used to synthesize .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific compounds it is used to synthesize. As a reagent in organic synthesis, its primary role is to participate in reactions to form other compounds .
Properties
IUPAC Name |
1-(2-chloroethoxy)propane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO/c1-2-4-7-5-3-6/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDSGQOSIWVMJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90194982 | |
Record name | 1-(2-Chloroethoxy)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90194982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42149-74-6 | |
Record name | 1-(2-Chloroethoxy)propane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42149-74-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Chloroethoxy)propane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042149746 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Chloroethoxy)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90194982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-chloroethoxy)propane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.605 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-(2-Chloroethoxy)propane in the synthesis of pretilachlor?
A1: this compound serves as a crucial alkylating agent in the synthesis of 2,6-diethyl-N-(2-propoxyethyl)benzenamine, a key intermediate in pretilachlor production []. The reaction involves a mono-N-alkylation of 2,6-diethylaniline with this compound, facilitated by sodium hydride. This step is vital for introducing the specific propoxyethyl side chain to the benzene ring, a structural feature essential for pretilachlor's herbicidal activity.
Q2: Can you elaborate on the reaction conditions used for this synthesis and their significance?
A2: The research highlights specific reaction conditions optimized for high yield and purity. These include a temperature of 120°C, a reaction time of 2 hours, and a crucial molar ratio of 2:1:1.2 for 2,6-diethylaniline, this compound, and sodium hydride, respectively []. This controlled environment ensures efficient mono-N-alkylation, minimizing unwanted side reactions and maximizing the production of the desired intermediate.
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